molecular formula C14H14N2O4 B10864471 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10864471
M. Wt: 274.27 g/mol
InChI Key: IBOXTQBAKOFBNL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Esterification: The final step involves esterification to form the carboxylate ester. This can be achieved by reacting the carboxylic acid derivative of the pyrazole with an alcohol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

2-(4-methoxyphenyl)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a methoxyphenyl group and a pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity due to the specific arrangement of functional groups.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-16-12(7-8-15-16)14(18)20-9-13(17)10-3-5-11(19-2)6-4-10/h3-8H,9H2,1-2H3

InChI Key

IBOXTQBAKOFBNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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